molecular formula C22H21N3O2 B2525789 3-benzyl-2-isopropyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 898917-43-6

3-benzyl-2-isopropyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No. B2525789
CAS RN: 898917-43-6
M. Wt: 359.429
InChI Key: GCXLASPTUDOWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido[4,5-b]quinolones are important compounds in medicinal chemistry due to their wide range of biological properties . They have been reported to exhibit antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines has been achieved through multicomponent reactions involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil . Trityl chloride (TrCl) has been used as a neutral catalyst for this reaction .


Molecular Structure Analysis

The molecular structure of pyrimido[4,5-b]quinolines is notable for its rigidity, which might contribute to a potential DNA-binding affinity and antitumor activity .


Chemical Reactions Analysis

The preparation of pyrimido[4,5-b]quinolines involves a multicomponent cyclization reaction . This type of reaction is notable for its high atomic economy, high yields, short reaction times, and compliance with green chemistry protocols .

Mechanism of Action

While the specific mechanism of action for “3-benzyl-2-isopropyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is not available, pyrimido[4,5-b]quinolines have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Future Directions

The synthesis and study of pyrimido[4,5-b]quinolines and related compounds continue to be an active area of research due to their potential therapeutic applications . Future work may focus on optimizing the synthesis process, exploring their mechanism of action, and evaluating their safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

3-benzyl-10-methyl-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-14(2)20-23-21-18(19(26)16-11-7-8-12-17(16)24(21)3)22(27)25(20)13-15-9-5-4-6-10-15/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXLASPTUDOWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.